![molecular formula C15H10BrF3N2OS B2761332 1-Benzoyl-3-[4-bromo-2-(trifluoromethyl)phenyl]thiourea CAS No. 887266-94-6](/img/structure/B2761332.png)
1-Benzoyl-3-[4-bromo-2-(trifluoromethyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-3-[4-bromo-2-(trifluoromethyl)phenyl]thiourea is a biochemical used for proteomics research . It has a molecular weight of 403.22 .
Molecular Structure Analysis
The molecular structure of 1-Benzoyl-3-[4-bromo-2-(trifluoromethyl)phenyl]thiourea is complex, involving multiple elements including carbon, hydrogen, bromine, fluorine, nitrogen, oxygen, and sulfur . The exact structure would be best visualized using specialized chemical software or databases.Physical And Chemical Properties Analysis
1-Benzoyl-3-[4-bromo-2-(trifluoromethyl)phenyl]thiourea has a molecular weight of 403.22 . More detailed physical and chemical properties were not available in the search results.Applications De Recherche Scientifique
Medicine: Drug Development
The trifluoromethyl group in 1-Benzoyl-3-[4-bromo-2-(trifluoromethyl)phenyl]thiourea is significant in medicinal chemistry. Compounds with this group have been found to exhibit various pharmacological activities . This particular compound could be explored for its potential as a precursor in synthesizing new drug molecules, especially considering the electron-withdrawing properties of the trifluoromethyl group which can affect the bioactivity of pharmaceuticals.
Electronics: Material Properties
In the field of electronics, materials with specific electronic properties are crucial. The presence of the trifluoromethyl group can influence the electronic characteristics of materials . This compound could be investigated for its utility in creating materials with desired electronic properties for use in semiconductors or other electronic components.
Agrochemicals: Pesticide Synthesis
The trifluoromethyl group is known to enhance the biological activity of agrochemicals . 1-Benzoyl-3-[4-bromo-2-(trifluoromethyl)phenyl]thiourea could serve as a key intermediate in the synthesis of new pesticides or herbicides, potentially leading to products with improved efficacy and selectivity.
Catalysis: Reaction Acceleration
Catalysts are used to accelerate chemical reactions, and the structural features of 1-Benzoyl-3-[4-bromo-2-(trifluoromethyl)phenyl]thiourea might make it suitable for catalytic roles . Its potential as a catalyst in organic synthesis could be explored, possibly facilitating reactions that are otherwise slow or require harsh conditions.
Material Science: Polymer Synthesis
In material science, this compound could be utilized in the synthesis of polymers. The bromo and trifluoromethyl groups could allow for further functionalization, leading to polymers with unique properties such as increased strength or chemical resistance .
Biochemistry: Proteomics Research
Lastly, in biochemistry, particularly in proteomics research, 1-Benzoyl-3-[4-bromo-2-(trifluoromethyl)phenyl]thiourea can be used as a biochemical tool. It may interact with proteins or enzymes, affecting their function or stability, which can be valuable in understanding protein interactions and functions .
Orientations Futures
Propriétés
IUPAC Name |
N-[[4-bromo-2-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3N2OS/c16-10-6-7-12(11(8-10)15(17,18)19)20-14(23)21-13(22)9-4-2-1-3-5-9/h1-8H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFOLKYHKRLYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-3-[4-bromo-2-(trifluoromethyl)phenyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2761249.png)
![3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2761250.png)
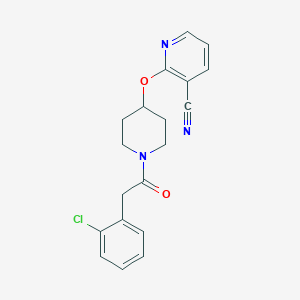
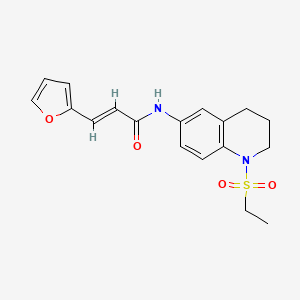
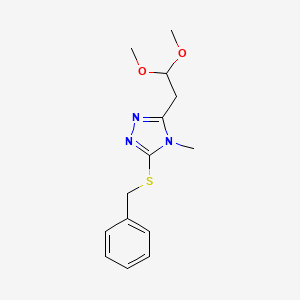
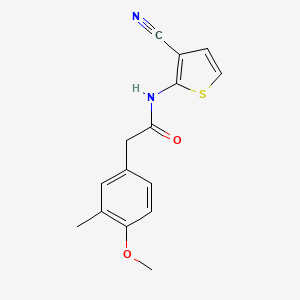
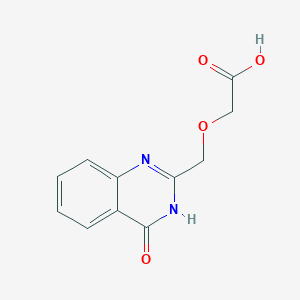
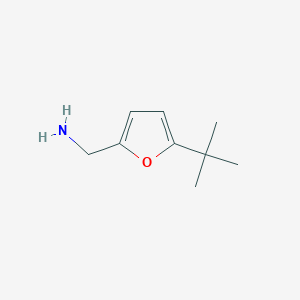
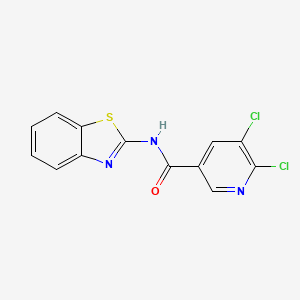
![N-(2-ethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2761265.png)
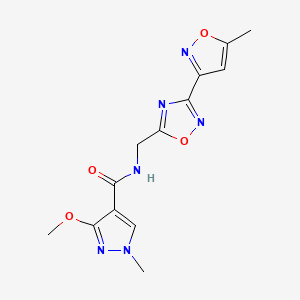
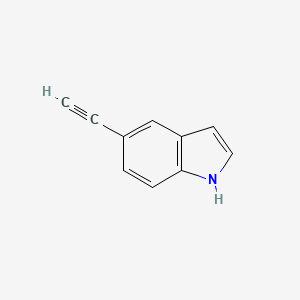
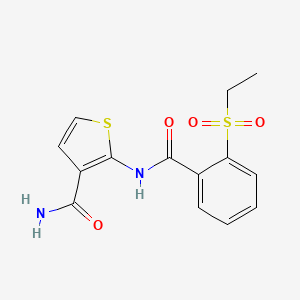
![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2761272.png)